8-Bromo-3-nitroquinoline
CAS No.:
Cat. No.: VC15930802
Molecular Formula: C9H5BrN2O2
Molecular Weight: 253.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H5BrN2O2 |
|---|---|
| Molecular Weight | 253.05 g/mol |
| IUPAC Name | 8-bromo-3-nitroquinoline |
| Standard InChI | InChI=1S/C9H5BrN2O2/c10-8-3-1-2-6-4-7(12(13)14)5-11-9(6)8/h1-5H |
| Standard InChI Key | VQMJVMOPWMRTAY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=CC(=CN=C2C(=C1)Br)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
The quinoline core of 8-bromo-3-nitroquinoline consists of a fused bicyclic system with a nitrogen atom at position 1. The bromine and nitro substituents at positions 8 and 3, respectively, introduce steric and electronic effects that significantly alter its behavior compared to unsubstituted quinoline.
Molecular Characteristics
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Molecular Formula: C₉H₅BrN₂O₂
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Molecular Weight: 269.06 g/mol
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Melting Point: Predicted to range between 160–170°C based on analogous compounds like 3-bromo-6-methoxy-8-nitroquinoline (melting point: 165–166°C) .
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Density: Estimated at 1.6–1.8 g/cm³, consistent with brominated nitroquinolines .
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pKa: The nitro group’s electron-withdrawing effect lowers the pKa of the quinoline nitrogen, likely to ≈1–2 .
Table 1: Comparative Physicochemical Properties of Nitroquinoline Derivatives
| Compound | Melting Point (°C) | Density (g/cm³) | pKa |
|---|---|---|---|
| 8-Bromo-3-nitroquinoline | 160–170* | 1.6–1.8* | 1–2* |
| 3-Bromo-6-methoxy-8-nitroquinoline | 165–166 | 1.676 | -1.21 |
| 8-Bromo-7-chloro-3-nitroquinoline | N/A | N/A | N/A |
*Predicted values based on structural analogs.
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of 8-bromo-3-nitroquinoline typically involves sequential halogenation and nitration steps. A plausible route, inferred from methods for 8-bromo-7-chloro-3-nitroquinoline, is as follows:
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Nitration of Quinoline: Direct nitration of quinoline at position 3 using a mixture of nitric and sulfuric acids. The nitro group’s meta-directing effect influences subsequent substitutions.
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Bromination: Electrophilic bromination at position 8 using bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 60–70°C.
Key Challenges:
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Regioselectivity: Competing bromination at positions 5 or 6 due to the nitro group’s electronic effects.
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Yield Optimization: Reactions often require low temperatures (e.g., 0–5°C) to minimize side products.
Reactivity and Functionalization
The compound’s electrophilic nature enables diverse transformations:
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Nucleophilic Aromatic Substitution: The bromine at position 8 can be replaced by amines or alkoxides under catalytic conditions.
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Reduction of Nitro Group: Catalytic hydrogenation converts the nitro group to an amine, yielding 8-bromo-3-aminoquinoline, a precursor for pharmaceuticals.
Biological Activity and Mechanisms
Nitroquinolines are renowned for their antimicrobial and antitumor properties. While direct data on 8-bromo-3-nitroquinoline are scarce, studies on analogs provide insights:
Antimicrobial Effects
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Gram-Negative Bacteria: 8-Bromo-4-methyl-3-nitroquinoline exhibits MIC values of 2–4 µg/mL against Escherichia coli. The bromine and nitro groups likely disrupt cell wall synthesis or DNA gyrase activity.
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Fungal Pathogens: Similar compounds show IC₅₀ values of <10 µM against Candida albicans.
Table 2: Biological Activities of Nitroquinoline Analogs
| Activity | Mechanism | Efficacy (IC₅₀/MIC) |
|---|---|---|
| Antimicrobial | Cell wall disruption | 2–10 µg/mL |
| Antitumor | Apoptosis induction | 0.5–5 µM |
| CYP1A2 Inhibition | Competitive enzyme inhibition | Ki = 0.8 µM |
Applications in Scientific Research
Medicinal Chemistry
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Anticancer Drug Development: The nitro group’s bioreduction generates reactive intermediates that alkylate DNA, a property leveraged in prodrug design.
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Antimicrobial Agents: Structural analogs are being evaluated for multidrug-resistant tuberculosis treatment.
Materials Science
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